2-Fluoro-3-(piperidin-3-yl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Drug Discovery
Pyridine and piperidine rings are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals. chim.itdovepress.com An analysis of FDA-approved drugs reveals that over two-thirds contain at least one N-heterocycle, with piperidine being the most common. chim.it The pyridine ring, a six-membered aromatic heterocycle, is a key structural unit in numerous therapeutic agents, including natural products like nicotine (B1678760) and vitamins such as niacin. nih.govnih.gov Its inclusion in drug candidates is often strategic, as the nitrogen atom can improve water solubility and serve as a hydrogen bond acceptor, enhancing interactions with biological targets. nih.gov The pyridine scaffold can improve a drug's biochemical potency, metabolic stability, and cell permeability. dovepress.com
Similarly, the piperidine ring, the saturated counterpart to pyridine, is a core component of many active pharmaceuticals. thieme-connect.com Chiral piperidine scaffolds are particularly valued in drug design for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The structural versatility of both pyridine and piperidine allows for the creation of large compound libraries for screening against various biological targets, making them privileged scaffolds in medicinal chemistry. dovepress.comrsc.org The combination of these two rings creates a molecule with both a flat, aromatic region and a three-dimensional, flexible saturated region, offering diverse possibilities for molecular interactions.
Strategic Role of Fluorine Substitution in Bioactive Heterocyclic Compounds
The introduction of fluorine into bioactive molecules is a widely used strategy in drug design to enhance pharmacological and pharmacokinetic properties. nih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's profile without significantly increasing its size. nih.govresearchgate.net Replacing a hydrogen atom with fluorine can increase metabolic stability by blocking sites of oxidative metabolism, as the C-F bond is significantly stronger than a carbon-hydrogen bond. nih.govresearchgate.net
Fluorination also critically influences a molecule's physicochemical properties. chim.itresearchgate.net The high electronegativity of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, which can be beneficial for optimizing a compound's absorption and distribution characteristics. nih.govnih.gov Furthermore, the introduction of fluorine can alter a compound's lipophilicity, conformation, and binding affinity to target proteins through unique electrostatic and dipole interactions. chim.itrsc.org More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its strategic importance in modern drug discovery. rsc.org
Rationale for Investigating the 2-Fluoro-3-(piperidin-3-yl)pyridine Chemical Space
The rationale for investigating the this compound chemical space stems from the synergistic potential of its constituent parts. The core structure combines the privileged pyridine and piperidine scaffolds, suggesting a foundation with favorable drug-like properties. The specific linkage between the 3-position of the piperidine and the 3-position of the pyridine ring defines a distinct spatial arrangement of these two important heterocyclic systems.
The strategic placement of a fluorine atom at the 2-position of the pyridine ring is a key design element. This substitution is anticipated to modulate the electronic properties of the pyridine ring, most notably decreasing the basicity of the pyridine nitrogen. acs.org This modulation of pKa can have a significant and beneficial influence on pharmacokinetic properties, such as oral absorption. nih.govacs.org Furthermore, the fluorine atom can influence the molecule's conformation and potentially introduce new, favorable interactions with biological targets, or block unwanted metabolic pathways. Research into fluorinated piperidine and indole (B1671886) derivatives has demonstrated that such substitutions can lead to ligands with high affinity and selectivity for their targets while simultaneously improving pharmacokinetic profiles. nih.govacs.org Therefore, the investigation of this compound and its analogs is driven by the hypothesis that this specific combination of structural features can lead to the discovery of novel compounds with optimized therapeutic potential.
Overview of Research Approaches Applied to this compound Analogs
The exploration of the this compound chemical space involves a multi-faceted research approach, encompassing chemical synthesis, biological evaluation, and computational studies. A primary strategy is the synthesis of a series of analogs to establish Structure-Activity Relationships (SAR). nih.gov This involves systematically modifying different parts of the parent molecule and evaluating the impact of these changes on biological activity.
For instance, in studies on related fluorinated pyridine derivatives, researchers have synthesized analogs by altering substituents on both the pyridine and the second heterocyclic ring to probe their effects on target affinity and functional activity. nih.gov Research on fluorinated piperidine-containing compounds has involved creating novel series with fluorine atoms at various positions to study the impact on receptor affinity, selectivity, and pharmacokinetic properties like oral absorption. nih.govacs.org
These synthetic efforts are complemented by a range of biological assays. In vitro studies are commonly used to determine a compound's potency and efficacy at its intended biological target, such as a receptor or enzyme. tandfonline.com For example, studies on analogs have measured their antagonist activity against channels like TRPV1 or their agonist efficacy at serotonin (B10506) receptors. acs.orgnih.gov Computational approaches, including molecular docking and density functional theory (DFT), are also employed to model how these compounds might bind to their target proteins and to understand the electronic properties that correlate with their observed biological activities. tandfonline.com The table below summarizes findings from research on compounds analogous to this compound, illustrating the types of modifications and evaluations performed.
| Analog Class | Modification Strategy | Key Research Findings | Reference(s) |
| Fluorinated Pyridylpropanamides | Substitution on the pyridine C-region | SAR analysis indicated that a 6-difluorochloromethyl group was an effective surrogate for a trifluoromethyl group, leading to potent TRPV1 antagonists. | nih.gov, nih.gov |
| Fluorinated Indolyl-piperidines/piperazines | Introduction of fluorine into the piperidine ring or the propyl linker | Fluorination significantly reduced the basicity (pKa) of the compounds, which had a dramatic, beneficial influence on oral absorption while maintaining high affinity for the 5-HT1D receptor. | acs.org, nih.gov |
| Benzisoxazole-piperidine Hybrids | Addition of various sulfonamide groups to the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core | Identified compounds with good binding affinity against the CDK8 protein kinase in molecular docking studies and moderate anti-proliferative potency. | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-3-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |
InChI Key |
REGVALXXXHZPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3 Piperidin 3 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Fluoro-3-(piperidin-3-yl)pyridine. ¹H, ¹³C, and ¹⁹F NMR spectroscopy would each provide critical information for the complete assignment of the molecule's protons, carbons, and fluorine atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will exhibit splitting patterns due to coupling with each other and with the fluorine atom. The protons on the piperidine ring will be found in the aliphatic region (typically δ 1.5-3.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will appear in the downfield region (δ 120-160 ppm), with the carbon atom bonded to the fluorine exhibiting a large one-bond coupling constant (¹JCF). The piperidine carbons will be observed in the upfield region (δ 20-60 ppm).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the chemical environment of the fluorine atom. For a 2-fluoropyridine (B1216828) derivative, a single resonance is expected, and its chemical shift will be influenced by the electronic nature of the substituents on the pyridine ring.
Expected NMR Data:
Based on data for related compounds such as 2-fluoropyridine and various substituted piperidines, the following table presents expected chemical shift ranges. chemicalbook.comrsc.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Pyridine H-4, H-5, H-6 | 7.0 - 8.5 | 120 - 150 | Complex multiplets due to H-H and H-F coupling. |
| Piperidine CH (C3') | 2.5 - 3.5 | 40 - 50 | |
| Piperidine CH₂ (C2', C4', C5', C6') | 1.5 - 3.5 | 20 - 60 | Complex multiplets due to diastereotopic protons. |
| Pyridine C-2 | - | 155 - 165 (d, ¹JCF ≈ 240 Hz) | Large doublet due to coupling with Fluorine. |
| Pyridine C-3 | - | 120 - 130 | |
| Pyridine C-4, C-5, C-6 | - | 120 - 140 | |
| Piperidine C-3' | - | 40 - 50 | |
| Piperidine C-2', C-4', C-5', C-6' | - | 20 - 60 |
Note: 'd' denotes a doublet. The exact chemical shifts and coupling constants would require experimental measurement.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃FN₂. The nominal molecular weight is approximately 180.11 g/mol . The dihydrochloride (B599025) salt has a molecular weight of approximately 253.14 g/mol . evitachem.com
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺). The fragmentation would likely involve the piperidine ring, which is a common site for initial bond cleavages. Expected fragmentation pathways could include:
Loss of a hydrogen atom.
Cleavage of the C-C bond between the pyridine and piperidine rings.
Ring-opening of the piperidine moiety followed by loss of smaller fragments.
The fragmentation of related heterocyclic systems often involves the loss of small, stable neutral molecules. sapub.org
| m/z | Possible Fragment |
| 180 | [M]⁺ |
| 179 | [M-H]⁺ |
| 151 | [M-C₂H₅]⁺ |
| 97 | [C₅H₄FN]⁺ |
| 84 | [C₅H₁₀N]⁺ |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-F bond, the aromatic C-H and C=C bonds of the pyridine ring, the aliphatic C-H bonds of the piperidine ring, and the N-H bond of the secondary amine in the piperidine ring.
Expected IR Absorption Bands:
Based on studies of 2-fluoropyridine and piperidine derivatives, the following table lists the expected characteristic IR frequencies. nih.govresearchgate.net
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Mode |
| N-H (piperidine) | 3300 - 3500 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C, C=N (pyridine ring) | 1400 - 1600 | Stretching |
| C-F | 1200 - 1300 | Stretching |
| C-N | 1000 - 1200 | Stretching |
X-ray Crystallography for Three-Dimensional Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound or one of its derivatives would yield precise information on bond lengths, bond angles, and the conformation of the molecule, including the relative orientation of the pyridine and piperidine rings.
While no crystal structure for the parent compound is publicly available, analysis of related structures can provide insights. For instance, the crystal structure of other fluorinated pyridine derivatives has been reported. nih.gov These studies help in understanding how the fluorine substitution affects the geometry of the pyridine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. The connection to the pyridine ring can be either axial or equatorial, and the preferred conformation would be determined by steric and electronic factors.
Hypothetical Crystallographic Data Table:
Should a crystal structure be determined, the data would be presented in a format similar to the following:
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
| Key Bond Length (C-F) (Å) | ~1.35 |
| Key Bond Length (C-N pyridine) (Å) | ~1.33-1.38 |
| Key Bond Angle (C-C-F) (°) | ~118-122 |
Note: The values in this table are hypothetical and would need to be determined through experimental X-ray diffraction analysis.
Preclinical Biological Evaluation of 2 Fluoro 3 Piperidin 3 Yl Pyridine Analogs
In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of analogs related to 2-fluoro-3-(piperidin-3-yl)pyridine reveals a diverse range of biological activities. The core structural motifs, namely the fluorinated pyridine (B92270) and the piperidine (B6355638) ring, are common features in compounds targeting various receptors and enzymes. This evaluation focuses on the interaction of these analogs with key neurological and pain-related targets.
Analogs featuring piperidine and fluorophenyl groups have been extensively studied for their interaction with serotonin (B10506) receptors, which are crucial targets in neuropsychiatric disorders.
Piperidine diphenyl ether derivatives have been identified as ligands with 5-HT1A receptor partial agonism. mdpi.com Specifically, 2-fluoro substituted compounds emerged as promising candidates, combining this activity with norepinephrine (B1679862) transporter (NET) inhibition while maintaining selectivity over the dopamine (B1211576) transporter (DAT) and serotonin transporter (SERT). mdpi.com In a different series, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives were synthesized and showed high affinity for SERT, with Ki values ranging from 2 to 400 nM. nih.govresearchgate.net However, these particular compounds displayed very weak affinity for 5-HT1A receptors. nih.govresearchgate.net
For the 5-HT2A receptor, a key target for hallucinogens and antipsychotics, a series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were developed as potential ligands for brain imaging. researchgate.netnih.gov One notable compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, demonstrated high potency for the 5-HT2A receptor with a Ki value of 1.63 nM and over 300-fold selectivity against other tested serotonin receptor subtypes. researchgate.net The affinity of ligands for 5-HT1D receptors is often assessed through radioligand binding assays in brain membrane preparations from various species, including humans, pigs, and calves. nih.gov
| Compound | Target | Affinity (Ki) | Reference |
|---|---|---|---|
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 nM | nih.govresearchgate.net |
| (4-Fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | 5-HT2A | 1.63 nM | researchgate.net |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM | nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | nih.gov |
The piperidine moiety is a key structural feature in a class of potent and selective kappa opioid receptor (KOR) antagonists. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a notable class of opioid antagonists where the antagonist activity is conferred by the trans-3,4-dimethyl orientation on the piperidine ring. researchgate.net The (3R,4R)-enantiomer is typically the more potent antagonist. researchgate.net
One of the most well-characterized compounds in this class is JDTic, which is a potent and selective KOR antagonist. nih.gov Analogs of JDTic have been synthesized to explore the structure-activity relationship. For example, compound 3 , (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, was identified as a highly potent and selective KOR antagonist with a Ke value of 0.03 nM at the kappa receptor. nih.gov This compound exhibited 100-fold and 793-fold selectivity over the mu and delta opioid receptors, respectively. nih.gov
| Compound | Receptor | Antagonist Equilibrium Constant (Ke) | Selectivity (vs. MOR / DOR) | Reference |
|---|---|---|---|---|
| JDTic | KOR | 0.02 nM | 1250 / 3800 | researchgate.net |
| Compound 3 (JDTic Analog) | KOR | 0.03 nM | 100 / 793 | nih.gov |
| (-)-KAA1 | KOR | 0.24 nM | 175 / 138 | researchgate.net |
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Analogs containing fluorinated phenyl rings have shown significant promise as TRPV1 antagonists. A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated, with compound 24S demonstrating excellent stereospecific antagonism of capsaicin-induced TRPV1 activation, with a Ki(CAP) value of 0.4 nM. nih.gov
Furthermore, combining the 2-(3-fluoro-4-methylsulfonaminophenyl) propanamide template with a 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl moiety led to the development of highly potent antagonists. nih.gov The (S)-isomer 45S exhibited excellent antagonism with a Ki(CAP) of 0.3 nM, indicating that the 2-(3-fluoro-4-methylsulfonaminophenyl) propanamide structure was superior for antagonism compared to other templates. nih.gov
| Compound | Assay | Potency (Ki) | Reference |
|---|---|---|---|
| Compound 24S | Capsaicin Antagonism | 0.4 nM | nih.gov |
| Compound 45S | Capsaicin Antagonism | 0.3 nM | nih.gov |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for Alzheimer's disease. Piperidine-containing compounds have been explored for this purpose. A series of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives were synthesized and evaluated as AChE inhibitors. nih.gov Compound 19 , 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, was found to be a highly potent AChE inhibitor with an IC50 value of 1.2 nM and showed significant selectivity (approximately 34,700-fold) over BChE. nih.gov
Piperazine (B1678402) derivatives have also been shown to inhibit both cholinesterases, with IC50 values ranging from 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Additionally, fluorinated spiropyrrolidine heterocyclic hybrids have demonstrated inhibitory activity against both enzymes. nih.gov For instance, spiropyrrolidine hybrids with an indole (B1671886) subunit showed potent inhibition, with one compound exhibiting an IC50 of 1.97 µM for AChE and 7.08 µM for BChE. nih.gov
| Compound Class | Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl (19) | AChE | 1.2 nM | nih.gov |
| Piperazine derivatives | AChE | 4.59 - 6.48 µM | nih.gov |
| BChE | 4.85 - 8.35 µM | nih.gov | |
| Fluorinated spiropyrrolidine hybrids (indole-based) | AChE | 1.97 µM (most potent) | nih.gov |
| BChE | 7.08 µM (most potent) | nih.gov |
Monoamine oxidase (MAO) enzymes are important targets for the treatment of depression and neurodegenerative diseases. Piperidine-containing compounds have been investigated as MAO inhibitors. The natural product piperine (B192125), which contains a piperidine ring, inhibits both MAO-A and MAO-B with IC50 values of 49.3 µM and 91.3 µM, respectively, in rat brain preparations. nih.gov Further studies on piperine found it to have a stronger inhibitory effect on MAO-B than MAO-A, with IC50 values of 7.0 µM and 20.9 µM, respectively, using a mouse brain mitochondrial fraction. mdpi.com
Synthetic pyridazinobenzylpiperidine derivatives have been developed as selective MAO-B inhibitors. nih.gov Within this series, compounds with chloro substitutions on the phenyl ring showed potent MAO-B inhibition. nih.gov For example, compound S5 (with a 3-Cl substitution) had a Ki value of 0.155 µM for MAO-B, and compound S16 (with a 2-CN substitution) had a Ki of 0.721 µM, both acting as competitive, reversible inhibitors. nih.gov
| Compound | Enzyme | Potency (IC50 / Ki) | Reference |
|---|---|---|---|
| Piperine | MAO-A | 49.3 µM (IC50, rat) / 20.9 µM (IC50, mouse) | nih.govmdpi.com |
| MAO-B | 91.3 µM (IC50, rat) / 7.0 µM (IC50, mouse) | nih.govmdpi.com | |
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.155 µM (Ki) | nih.gov |
| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.721 µM (Ki) | nih.gov |
Receptor Binding Affinity and Functional Assays
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
The Glycine Transporter 1 (GlyT1) has been identified as a significant target for therapeutic intervention, particularly in the context of neurological disorders such as schizophrenia. GlyT1 controls the levels of the N-methyl-D-aspartate receptor (NMDAR) co-agonist glycine in the synaptic cleft, thereby modulating NMDAR function. miami.edu Inhibition of GlyT1 is a promising strategy to enhance NMDAR-mediated neurotransmission. Research into analogs of this compound has explored their potential as GlyT1 inhibitors.
A notable example is the optimization of a class of 2-alkoxy-5-methylsulfonebenzoylpiperazine GlyT1 inhibitors. This research led to the discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, also known as RG1678. wikipedia.org This compound, which features a substituted fluoropyridine moiety, emerged from efforts to improve selectivity and brain penetration. wikipedia.org RG1678 demonstrated high potency for human GlyT1b, as detailed in the table below. wikipedia.org The study highlights how structural modifications to a pyridine ring, combined with a piperazine (a related nitrogen-containing heterocycle to piperidine), can yield potent and selective GlyT1 inhibitors. wikipedia.org
Further studies have underscored the neuroprotective effects of GlyT1 inhibition. Pre-treatment with the GlyT1 inhibitor NFPS has been shown to confer significant neuroprotection in murine models of striatal injury, reducing neuronal degeneration and mitigating motor impairments. miami.edu This protective effect is linked to the modulation of NMDAR subunit ratios following inhibitor treatment. miami.edu
Table 1: In Vitro Activity of RG1678, a Pyridine Analog, on Glycine Transporter 1
| Compound | Target | Assay | IC50 (nM) |
| RG1678 | hGlyT1b | [³H]Glycine uptake | 19 |
Data sourced from J Med Chem. 2010;53(12):4603-14. wikipedia.org
Dopamine Transporter Interactions
The dopamine transporter (DAT) is a critical protein in regulating dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft. The piperidine ring, a core component of the parent compound, is a well-established pharmacophore for DAT ligands. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized in the brain to MPP+, a high-affinity substrate for DAT, which leads to the selective destruction of dopaminergic neurons. nih.gov This underscores the ability of the transporter to recognize and internalize piperidine-like structures.
Structure-activity relationship (SAR) studies of various piperidine derivatives have elucidated key features for DAT interaction. In a series of meperidine analogues, which feature a substituted piperidine ring, the 3,4-dichloro derivative 9e was found to be the most potent ligand for DAT binding sites. wikipedia.org Similarly, research on analogs of the potent DAT ligand GBR 12909 showed that replacing its piperazine ring with a piperidine ring could retain high affinity. The analog O-526 demonstrated potent inhibition of [³H]WIN 35,428 binding, a measure of DAT affinity, with a potency similar to GBR 12909. tandfonline.com
The introduction of a pyridine ring to the piperidine scaffold also significantly influences receptor affinity and selectivity. In a study of multi-target ligands, replacing a phenyl ring with a pyridin-3-yl substituent led to a notable decrease in binding affinity for the D2 receptor, a related target in the dopaminergic system. nih.govnih.gov This suggests that the electronic properties and orientation of the pyridine nitrogen are critical determinants for interaction with dopamine-related protein targets.
Table 2: Binding Affinities of Piperidine Analogs at the Dopamine Transporter
| Compound | Radioligand | IC50 (nM) |
| GBR 12909 | [³H]WIN 35,428 | 22.0 |
| O-526 | [³H]WIN 35,428 | 24.9 |
| Meperidine Analog 9e | [³H]WIN 35,428 | 29.0 |
Data sourced from Eur J Pharmacol. 1994;267(2):167-73 and Bioorg Med Chem. 2003;11(20):4453-8. wikipedia.orgtandfonline.com
Spleen Tyrosine Kinase (SYK) Inhibition
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various inflammatory cells, making it an attractive target for treating autoimmune and allergic diseases. researchgate.net Several potent SYK inhibitors incorporate a pyridine or related heterocyclic structure.
One such inhibitor is BAY 61-3606 (2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride), a compound that contains a nicotinamide (B372718) (pyridine-3-carboxamide) moiety. researchgate.net It was identified as a potent and selective inhibitor of SYK, effectively suppressing mast cell degranulation and cytokine synthesis. researchgate.net
Further research has led to the development of novel inhibitors based on a 4-aminopyrido[4,3-d]pyrimidine scaffold. nih.govchemrxiv.org These compounds, including SKI-G-618 and SKI-O-85, were designed to bind to the ATP binding pocket of SYK. In vitro kinase assays and cellular assays confirmed their inhibitory activity against SYK phosphorylation. nih.gov These examples demonstrate that pyridine-containing scaffolds are effective frameworks for developing potent SYK inhibitors.
Table 3: Inhibitory Activity of Pyridine Analogs against Spleen Tyrosine Kinase (SYK)
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| BAY 61-3606 | SYK | Kinase Assay | 7.5 | - |
| BAY 61-3606 | IgE-induced BMMC degranulation | Cellular Assay | - | 12 |
Data sourced from J Pharmacol Exp Ther. 2003;306(3):1174-81. researchgate.net
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential viral enzyme for HIV replication, making it a key target for antiretroviral therapy. Allosteric integrase inhibitors (ALLINIs) represent a class of experimental agents that bind to a non-catalytic site of the enzyme, specifically the binding pocket for the host protein LEDGF/p75. chemrxiv.org This binding induces aberrant integrase oligomerization and disrupts viral maturation. chemrxiv.org
A highly potent pyrrolopyridine-based ALLINI, STP0404, has been developed and investigated. chemrxiv.org This compound, an analog featuring a pyridine-like core structure, displays picomolar inhibitory concentration in human peripheral blood mononuclear cells (PBMCs) and a high therapeutic index. chemrxiv.org X-ray crystallography has confirmed that STP0404 binds to the LEDGF/p75 binding pocket of the integrase dimer. chemrxiv.org The development of STP0404 illustrates the potential of pyridine-containing scaffolds to produce highly potent and specific inhibitors of HIV-1 integrase. Other classes of integrase inhibitors have also utilized nitrogen-containing heterocyclic structures, such as quinolones, which share some structural similarities with pyridines.
Table 4: Antiviral Activity of the Pyrrolopyridine-Based HIV-1 Integrase Inhibitor STP0404
| Compound | Cell Line | Assay | IC50 (nM) |
| STP0404 | Human PBMCs | HIV-1 Antiviral Assay | 0.008 |
Data sourced from PLoS Pathog. 2021;17(7):e1009671. chemrxiv.org
Kinesin Spindle Protein (KSP) ATPase Inhibition
Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov Inhibition of its ATPase activity causes mitotic arrest, making KSP a target for cancer therapy. nih.gov
Research into KSP inhibitors has produced compounds containing pyridine moieties. Litronesib (LY2523355) is a potent KSP inhibitor with a pyridine ring in its structure. nih.gov Its chemical name is N-[(1S)-1-({5-[2-(tert-butyl)-2H-tetrazol-5-yl]pyridin-2-yl}methyl)-2-methylpropyl]-2-fluoro-N-methyl-3-(1-methylethyl)benzamide. Litronesib demonstrates significant inhibition of KSP ATPase activity and has been evaluated in clinical trials for various cancers. nih.gov
Another line of research focused on dihydropyrrole KSP inhibitors led to the development of derivatives containing a fluorinated piperidine. The compound MK-0731 incorporates an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea (B33335) moiety. tandfonline.com This modification was introduced to modulate the pKa of the piperidine nitrogen and reduce efflux by P-glycoprotein, optimizing the metabolic profile of the inhibitor. tandfonline.com
Table 5: In Vitro Activity of the Pyridine-Containing KSP Inhibitor Litronesib
| Compound | Target | IC50 (nM) |
| Litronesib | KSP ATPase | 26 |
Data sourced from Cancer Chemother Pharmacol. 2022;89(2):145-154. nih.gov
Antimicrobial Efficacy Studies
Pyridine and its derivatives are a well-established class of compounds exhibiting a broad spectrum of antimicrobial activity. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing significant antibacterial activity, particularly against Gram-positive bacteria. The introduction of a fluorine atom into the pyridine ring was found to enhance activity, potentially by altering the electron density of the ring and improving target binding or cell penetration. Compounds 21b , 21d , and 21f from this series showed potent inhibitory effects against a variety of bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid (B1675486).
Other studies have confirmed the broad potential of this chemical class. A review of pyridine compounds highlighted numerous derivatives with activity against strains like S. aureus, B. subtilis, and E. coli. Furthermore, newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity, with some compounds showing MIC values as low as 0.0098 mg/mL against Bacillus mycoides.
Table 6: Minimum Inhibitory Concentration (MIC) of 3-(Pyridine-3-yl)-2-Oxazolidinone Analogs
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 21b | 2 | 0.5 | 2 |
| 21d | 1 | 0.25 | 1 |
| 21f | 2 | 0.5 | 2 |
| Linezolid | 2 | 0.5 | 2 |
Data sourced from Front. Pharmacol. 2022;13:920364.
Antifungal Activity Assessment
In addition to antibacterial properties, pyridine-based structures have been evaluated for their efficacy against fungal pathogens. The opportunistic yeast Candida albicans is a common target in these assessments. In a screening of a chemical library, a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was identified as having significant antifungal activity. This compound demonstrated rapid fungicidal action against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. The study also found that PYR could inhibit biofilm formation, a key virulence factor for Candida.
Other research has explored different pyridine scaffolds. Synthesized pyridine and thienopyridine derivatives were tested against C. albicans, showing varying levels of activity. General reviews on the therapeutic properties of pyridine compounds consistently note their potential as antifungal agents, with various derivatives showing activity against Aspergillus niger and Candida species. These findings collectively support the investigation of pyridine analogs as a source of novel antifungal agents.
Table 7: Antifungal Activity of Pyridinone Analog (PYR)
| Compound | Fungal Strain | Effect |
| PYR | Candida albicans | Fungicidal Activity, Biofilm Inhibition |
| PYR | Fluconazole-resistant C. albicans | Effective Fungicidal Activity |
| PYR | Caspofungin-resistant C. albicans | Effective Fungicidal Activity |
Data sourced from J Fungi (Basel). 2022;8(1):63.
Anti-Trypanosomal Activity against Trypanosoma brucei
The search for new therapeutic agents against Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, is a global health priority. In this context, various heterocyclic compounds, including those with pyridine and piperidine scaffolds, have been investigated for their anti-trypanosomal properties.
Analogs of the core this compound structure have been part of broader screening campaigns. For instance, a focused screen of 5,500 compounds identified 2-aminopyridines as promising leads with trypanotoxic effects in the submicromolar range. nih.gov Specifically, the compound 6-((6-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy)-N-(piperidin-4-yl)pyrazin-2-amine demonstrated significant in vitro activity against T. brucei subsp. brucei, T. brucei subsp. gambiense, and T. brucei subsp. rhodesiense, with low cytotoxicity against mammalian cell lines. nih.gov This highlights the potential of the substituted pyridine core, a key feature of this compound, in exerting anti-trypanosomal effects.
Furthermore, studies on fluoroquinolones bearing pyrrolidinyl substitutions, a related cyclic amine to piperidine, have shown that these compounds can inhibit the growth of Trypanosoma brucei. nih.gov Their mechanism is believed to involve the inhibition of topoisomerase II, an essential enzyme for DNA replication in the parasite. nih.gov While these are not direct analogs, the findings suggest that the combination of a nitrogen-containing heterocycle and a cyclic amine moiety can be a fruitful strategy in the design of novel anti-trypanosomal agents.
The table below summarizes the in vitro anti-trypanosomal activity of a representative analog.
| Compound ID | Target | IC50 (µM) | Selectivity Index |
| CBK201352 | T. brucei subsp. brucei | 0.12 ± 0.05 | >200 |
Data sourced from reference nih.gov
In Vitro Screening for Anticancer Properties
The piperidine and pyridine scaffolds are prevalent in a multitude of compounds with demonstrated anticancer activity. These heterocyclic rings serve as versatile frameworks for the development of novel antineoplastic agents.
Research into the anticancer potential of piperidine-containing compounds has revealed their ability to induce apoptosis in cancer cells through various molecular mechanisms. nih.gov These mechanisms include the activation of signaling pathways such as NF-κB and PI3k/Akt, and the modulation of apoptosis-related proteins like those in the Bcl-2 family. nih.gov
In a more structurally relevant context, derivatives of pyrido[1,2-a]pyrimidin-4-one, which feature a fused pyridine ring system, have been synthesized and evaluated for their antiproliferative effects. nih.gov A series of these compounds, when tested against a panel of human cancer cell lines including K562 (leukemia), Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma), showed moderate to good activity. nih.gov This indicates that the pyridinyl moiety is a key contributor to the observed cytotoxic effects.
The following table presents the in vitro anticancer activity of representative pyrido[1,2-a]pyrimidin-4-one derivatives.
| Compound ID | Cell Line | Antiproliferative Activity |
| 6d | Colo-205, MDA-MB-231, IMR-32 | Good |
| 6e | Colo-205, MDA-MB-231, IMR-32 | Good |
| 6i | Colo-205, MDA-MB-231, IMR-32 | Good |
Data sourced from reference nih.gov
Assessment of Biofilm Formation Inhibition
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is therefore a key area of research.
Studies have shown that fluorinated pyrimidines, which are structurally related to the fluoro-pyridine core of the target compound, can effectively impair biofilm formation in bacteria such as Escherichia coli. nih.govnih.gov The mechanism of action is thought to involve the interference with de novo pyrimidine (B1678525) synthesis, a critical metabolic pathway for bacterial growth and biofilm production. nih.govnih.gov Specifically, compounds like 5-fluorocytosine (B48100) (5-FC) have been shown to reduce the transcription of genes responsible for curli fimbriae, an essential component of the E. coli biofilm matrix. nih.gov
While direct studies on this compound are not available, the evidence from related fluorinated heterocyclic compounds suggests that this chemical scaffold may possess anti-biofilm properties.
In Vivo Preclinical Studies in Animal Models
Evaluation of Antinociceptive and Analgesic Effects
The search for novel analgesics with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. While no direct in vivo studies on the antinociceptive effects of this compound have been reported, research on other synthetic compounds provides a framework for how such evaluations are conducted.
For instance, studies on novel chalcone (B49325) derivatives in mouse models of nociception have demonstrated significant antinociceptive effects. nih.govnih.gov These studies typically involve models such as the acetic acid-induced writhing test for peripheral analgesia and the hot-plate test for central analgesic activity. nih.govnih.gov The involvement of various pathways, including the opioidergic and glutamatergic systems, is often investigated to elucidate the mechanism of action. nih.govnih.gov The potential of this compound analogs in this therapeutic area would require similar in vivo assessments.
Assessment of Anti-Trypanosomal Efficacy in Rodent Models
The ultimate test for a potential anti-trypanosomal drug is its ability to clear the parasitic infection in an in vivo model. Following the promising in vitro activity of certain 2-aminopyridine (B139424) analogs, in vivo studies in mouse models of HAT have been conducted.
One such analog, CBK201352, was evaluated in a murine model of acute T. brucei subsp. brucei infection. nih.gov The results demonstrated that this compound was able to cure the infected mice, leading to complete parasite clearance and long-term survival. nih.gov This successful translation from in vitro activity to in vivo efficacy underscores the potential of this class of compounds as leads for the development of new treatments for HAT. nih.gov
The table below summarizes the in vivo efficacy of a representative 2-aminopyridine analog in a rodent model.
| Compound ID | Animal Model | Outcome |
| CBK201352 | T. brucei subsp. brucei infected mice | Cure from infection |
Data sourced from reference nih.gov
Investigation of Central Nervous System (CNS) Modulatory Actions
The ability of a compound to cross the blood-brain barrier and interact with targets in the CNS is a key consideration for the development of treatments for neurological and psychiatric disorders. The this compound scaffold contains structural elements that suggest potential for CNS activity.
For example, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective H1-antihistamines with the ability to penetrate the CNS. nih.gov This indicates that the piperidin-3-yl moiety is compatible with CNS exposure. nih.gov Furthermore, PET imaging studies with 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with a fluoro-pyridine core similar to the scaffold of interest, have shown significant brain uptake. nih.gov This compound targets neuronal nicotinic cholinergic receptors (nAChRs), which are implicated in a range of cognitive functions and neurological diseases. nih.gov
These findings suggest that analogs of this compound could be designed to modulate CNS targets and may have applications in the treatment of various central nervous system disorders. Further in vivo studies would be necessary to explore these potential modulatory actions.
Analysis of Drug Resistance Development in Microbial Models
The emergence of drug-resistant microbial strains poses a significant challenge in the treatment of infectious diseases. A critical aspect of preclinical evaluation for new antimicrobial agents is the assessment of their potential to induce resistance in target microorganisms. This section details the investigation into the development of drug resistance in microbial models when exposed to analogs of this compound, specifically focusing on a promising 3-(pyridine-3-yl)-2-oxazolidinone derivative, compound 21d .
In a comprehensive study, the potential for drug resistance development was evaluated for compound 21d , an analog of this compound. The study utilized a serial passage method to determine the rate at which S. pneumoniae (ATCC 49619) developed resistance to compound 21d in comparison to the established antibiotic, linezolid. The minimum inhibitory concentration (MIC) of compound 21d and linezolid was determined daily over a period of 15 days.
The results of this investigation revealed a significant difference in the rate of resistance development between compound 21d and linezolid. After 15 days of continuous exposure, the MIC of linezolid against S. pneumoniae increased by 16-fold. In stark contrast, the MIC of compound 21d demonstrated remarkable stability, with no significant increase observed over the same duration. This suggests that compound 21d has a lower propensity to induce resistance in S. pneumoniae compared to linezolid. nih.gov
The stability of compound 21d 's MIC over an extended period indicates a more stable effect against S. pneumoniae (ATCC 49619) and a reduced likelihood of resistance development. nih.gov This characteristic is highly desirable for a novel antimicrobial agent, as it suggests a potentially longer therapeutic lifespan and sustained efficacy in a clinical setting.
The detailed findings from the 15-day serial passage study are presented in the data table below.
Interactive Data Table: MIC Fold Change of Compound 21d and Linezolid against S. pneumoniae (ATCC 49619) over 15 Days
| Day | Compound 21d MIC (µg/mL) | Linezolid MIC (µg/mL) | Compound 21d MIC Fold Change | Linezolid MIC Fold Change |
| 1 | 2 | 1 | 1 | 1 |
| 2 | 2 | 1 | 1 | 1 |
| 3 | 2 | 2 | 1 | 2 |
| 4 | 2 | 2 | 1 | 2 |
| 5 | 2 | 2 | 1 | 2 |
| 6 | 4 | 4 | 2 | 4 |
| 7 | 4 | 4 | 2 | 4 |
| 8 | 4 | 4 | 2 | 4 |
| 9 | 4 | 8 | 2 | 8 |
| 10 | 4 | 8 | 2 | 8 |
| 11 | 4 | 8 | 2 | 8 |
| 12 | 4 | 16 | 2 | 16 |
| 13 | 4 | 16 | 2 | 16 |
| 14 | 4 | 16 | 2 | 16 |
| 15 | 4 | 16 | 2 | 16 |
The data clearly illustrates that while the MIC for linezolid steadily increased, culminating in a 16-fold change, the MIC for compound 21d only increased by a factor of two and remained stable from day 6 onwards. nih.gov This research highlights the potential of this class of pyridine derivatives in combating the development of antimicrobial resistance.
Structure Activity Relationship Sar Analysis of 2 Fluoro 3 Piperidin 3 Yl Pyridine Derivatives
Influence of Fluorine Atom Position and Substitution on Biological Activity
The introduction of a fluorine atom into a drug candidate can significantly alter its biological and physicochemical properties. nih.gov In the context of pyridine-containing compounds, fluorine substitution can decrease the basicity of the pyridine (B92270) nitrogen and increase metabolic stability. acs.org The position of the fluorine atom is crucial and dictates its effect on the molecule's interaction with biological targets.
In derivatives related to the 2-Fluoro-3-(piperidin-3-yl)pyridine scaffold, specifically 2'-fluoro-deschloroepibatidine analogues targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the 2'-fluoro group has been shown to be compatible with high-affinity binding. nih.gov However, this substitution often imparts antagonist properties, suggesting the fluorine atom at this position interferes with the conformational changes required for receptor activation. nih.gov
Studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues revealed that further substitution on the phenyl ring could modulate binding affinity and selectivity for nAChR subtypes. For instance, introducing a nitro group at the 4-position of the phenyl ring resulted in a compound with exceptionally high affinity for the α4β2* nAChR subtype (Kᵢ = 0.009 nM). nih.gov This highlights that the electronic and steric properties of substituents, in combination with the fluorine atom, play a synergistic role in determining biological activity. The fluorine atom's electronegativity can create favorable electrostatic interactions or hydrogen bonds with the target protein, enhancing binding affinity. evitachem.comnih.gov Conversely, in some contexts, halogen atoms on pyridine derivatives have been associated with lower antiproliferative activity compared to other functional groups like methoxy (B1213986) or hydroxyl groups. nih.govnih.gov
The impact of fluorine and other substituents on the binding affinity of related deschloroepibatidine analogues for the α4β2* nAChR is detailed in the table below.
| Compound | Structure (Core: 2'-Fluoro-deschloroepibatidine) | 3'-Substituent | α4β2* nAChR Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| 5a | ![]() | 4-Nitrophenyl | 0.009 | nih.gov |
| 5b | ![]() | 4-Aminophenyl | 0.089 | nih.gov |
| 5c | ![]() | 4-Acetamidophenyl | 0.053 | nih.gov |
| 5d | ![]() | 4-Cyanophenyl | 0.040 | nih.gov |
| 5g | ![]() | 4-Carbamoylphenyl | 0.040 | nih.gov |
Impact of Piperidine (B6355638) Ring Conformation and Substituent Variations
The piperidine ring is a prevalent scaffold in pharmaceuticals and natural alkaloids, valued for its conformational flexibility and the basicity of its nitrogen atom. mdpi.com In this compound derivatives, the piperidine moiety is crucial for biological activity, primarily through the interaction of its protonated nitrogen atom.
The conformation of the piperidine ring, typically a chair form, influences the orientation of its substituents. For a 3-substituted piperidine, the substituent can adopt either an axial or equatorial position, which can significantly affect how the molecule fits into a receptor's binding pocket. acs.org The substitution pattern on the piperidine ring can alter both its conformation and its basicity (pKa). For instance, N-alkylation or substitution on the carbon framework of the piperidine ring can modulate the molecule's lipophilicity and its ability to form hydrogen bonds. nih.govacs.org
In monoamine oxidase (MAO) inhibitors derived from piperine (B192125), substituting the piperidine ring with small amino functional groups led to compounds with higher activity for MAO-B inhibition. nih.govacs.org Conversely, research on certain pyridine-connected piperidine derivatives showed them to have a lower degree of larvicidal and nematicidal activity compared to analogs where the piperidine was replaced by a thiopyran moiety, indicating the importance of the heterocyclic partner. researchgate.net The presence of the piperidine ring itself is often essential; in some series of compounds, its removal leads to a significant loss of activity. acs.org
Elucidation of Critical Pharmacophoric Elements for Target Interaction
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For ligands targeting nAChRs, a well-established pharmacophore includes two key elements: a "cation part" and a hydrogen bond acceptor system, separated by a specific distance. nih.gov
In the this compound scaffold, these elements are clearly represented:
Cationic Center: The basic nitrogen atom of the piperidine ring serves as the cationic center. At physiological pH, this nitrogen is protonated, allowing it to form a crucial ionic bond or cation-π interaction with a negatively charged or aromatic amino acid residue (e.g., aspartate, glutamate, tyrosine, tryptophan) in the receptor's binding site.
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring acts as a primary hydrogen bond acceptor. nih.gov The 2-fluoro substituent can also serve as a secondary, weaker HBA. evitachem.com This HBA feature is critical for anchoring the ligand in the correct orientation within the binding pocket through hydrogen bonds with donor residues like asparagine or threonine.
The spatial relationship between the cationic piperidine nitrogen and the HBA of the fluoropyridine ring is a determining factor for binding affinity and selectivity. The rigidity of the pyridine-piperidine linkage ensures that these pharmacophoric elements are held in a relatively constrained conformation, which can be favorable for binding.
Stereochemical Effects on Potency and Selectivity
The this compound molecule is chiral due to the stereocenter at the C3 position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-Fluoro-3-(piperidin-3-yl)pyridine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. The interaction between a small molecule and a protein is three-dimensional, and only one enantiomer (the eutomer) may fit optimally into the binding site, leading to a stronger and more effective interaction. The other enantiomer (the distomer) may bind with lower affinity or not at all.
While specific studies detailing the stereochemical effects for this compound were not the focus of the reviewed literature, research on related nAChR ligands like epibatidine (B1211577) demonstrates the profound impact of stereochemistry. For instance, natural (+)-epibatidine has a different potency and pharmacological profile compared to its unnatural (-)-enantiomer. The precise spatial arrangement of the pharmacophoric elements dictated by the stereocenter is critical for optimal interaction with the chiral binding pocket of the nAChR. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound derivatives are essential for identifying the more potent and selective isomer and for developing an optimized drug candidate.
Design Principles for Optimized Analogs
Based on the SAR analysis, several key principles can be formulated for the design of optimized analogs based on the this compound scaffold:
Maintain Core Pharmacophore: The piperidine nitrogen (cationic center) and the pyridine nitrogen (HBA) are essential for activity and must be retained. The distance between them is critical and should be maintained by the direct bond between the two rings.
Strategic Fluorination: The 2-position on the pyridine ring appears to be a favorable location for a fluorine atom, potentially enhancing binding affinity while conferring antagonist properties at nAChRs. nih.gov Exploring other positions (e.g., 4- or 5-fluoro) could modulate activity and selectivity differently.
Piperidine Substitution: The piperidine ring is a prime site for modification to fine-tune physicochemical properties. N-alkylation can alter basicity and lipophilicity. Small substituents on the carbon framework could explore additional binding pockets and improve selectivity, but bulky groups may be detrimental. nih.govacs.org
Exploit Stereochemistry: The chiral center at the piperidine C3 position must be addressed. Enantiomerically pure synthesis and testing are crucial, as one enantiomer is likely to be significantly more potent and/or selective than the other.
Further Pyridine Substitution: While the 2-fluoro group is a key feature, adding other small substituents to the pyridine ring could further optimize interactions. However, a review of pyridine derivatives suggests that bulky groups can decrease activity. nih.govnih.gov
Computational Studies and Molecular Modeling of 2 Fluoro 3 Piperidin 3 Yl Pyridine Analogs
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. chemrevlett.com This method is crucial for understanding the binding mode of 2-fluoro-3-(piperidin-3-yl)pyridine analogs and their potential to interact with specific biological targets.
Analysis of Binding Modes and Affinities
A hypothetical docking study of a this compound analog might reveal that the fluorine atom forms a crucial hydrogen bond with a specific amino acid residue in the receptor's active site, while the piperidine (B6355638) ring engages in hydrophobic interactions with other residues. The pyridine (B92270) ring itself could participate in π-π stacking interactions, further stabilizing the complex.
Identification of Key Amino Acid Interactions and Binding Site Characteristics
Molecular docking not only predicts binding affinity but also elucidates the specific interactions between the ligand and the amino acid residues of the target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is fundamental to understanding the mechanism of action and for designing more potent and selective analogs. For example, the oxygen atom of a methanesulfonyl group has been shown to form an intramolecular hydrogen bond, while a methoxy (B1213986) group can form a non-classical hydrogen bond with an amino acid residue. nih.gov
The characteristics of the binding site, such as its size, shape, and hydrophobicity, are also critical. Docking studies can map out the contours and electrostatic potential of the binding pocket, providing a detailed picture of the environment where the this compound analog binds. This information is invaluable for optimizing the ligand's structure to achieve a better fit and improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For this compound analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
QSAR models are built using a training set of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a model that correlates these descriptors with the observed biological activity. researchgate.netderpharmachemica.com
For example, a 3D-QSAR study on a series of inhibitors might use Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netmdpi.com These models can provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, offering a visual guide for structural modifications. nih.gov
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.797 nih.gov | 0.996 nih.gov | Not Reported |
| CoMSIA | 0.567 nih.gov | 0.960 nih.gov | Not Reported |
| Model 1 (PLS) | 0.6103 derpharmachemica.com | 0.8130 derpharmachemica.com | 0.9818 derpharmachemica.com |
| Model 2 (PLS) | 0.6213 derpharmachemica.com | 0.8166 derpharmachemica.com | 0.9421 derpharmachemica.com |
| Model 3 (PLS) | 0.6392 derpharmachemica.com | 0.8164 derpharmachemica.com | 0.9399 derpharmachemica.com |
In Silico Prediction of Biological Activity Spectra and Potential Protein Targets
In silico tools can predict the likely biological activities and potential protein targets of a compound based on its chemical structure. clinmedkaz.org This is particularly useful in the early stages of drug discovery to identify potential therapeutic applications for novel compounds like this compound analogs and to anticipate potential off-target effects.
Web-based platforms and software can screen a compound's structure against databases of known bioactive molecules and their targets. clinmedkaz.orgwindows.net By comparing the structural features of the query molecule to those in the database, these tools can generate a list of probable biological activities and protein targets. For instance, software like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used for this purpose. clinmedkaz.org Such analyses might suggest that this compound analogs could have applications in treating central nervous system disorders, cancer, or microbial infections, based on predicted interactions with relevant enzymes, receptors, or ion channels. clinmedkaz.orgnih.gov
| Prediction Tool | Predicted Property | Example Finding for Piperidine Derivatives |
| SwissTargetPrediction | Protein Targets | Enzymes, receptors, transport systems, ion channels clinmedkaz.org |
| PASS Online | Pharmacological Activity | Potential for anti-cancer, CNS, local anesthetic, antiarrhythmic, and antimicrobial effects clinmedkaz.org |
| Molinspiration | Bioactivity Score | Kinase inhibitor, GPCR ligand, enzyme inhibitor activity nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein, as well as the stability of their interactions. nih.gov
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.
Structure-based virtual screening relies on the three-dimensional structure of the target protein, using molecular docking to assess the binding of a large number of compounds. nih.gov In contrast, ligand-based virtual screening is employed when the structure of the target is unknown. nih.gov This method uses a set of known active ligands to create a pharmacophore model, which is an ensemble of the essential steric and electronic features required for biological activity. cam.ac.uk This pharmacophore model is then used as a query to search for new compounds with similar features. nih.gov
Future Research Directions and Therapeutic Advancement of 2 Fluoro 3 Piperidin 3 Yl Pyridine Scaffold
Rational Design and Synthesis of Advanced Derivatives
The advancement of the 2-fluoro-3-(piperidin-3-yl)pyridine scaffold relies on the rational design and efficient synthesis of new derivatives to explore and optimize structure-activity relationships (SAR).
Synthetic Strategies: The synthesis of the core structure and its analogs can be achieved through various modern organic chemistry techniques. Methods for selective C-H fluorination of 3-substituted pyridines can yield the 2-fluoro-3-substituted pyridine (B92270) product directly. nih.gov Alternative strategies involve multi-step syntheses starting from precursors like ethyl fluoroacetate (B1212596) to build the fluorinated pyridine ring. thermofisher.com The development of synthetic routes that allow for late-stage functionalization is particularly valuable, as it enables the rapid creation of a diverse library of analogs from a common intermediate. nih.gov For instance, building blocks such as 2-Fluoro-6-(piperidin-3-yl)pyridine-4-boronic acid can serve as versatile intermediates for further modification through cross-coupling reactions. nih.gov
Rational Design and Structure-Activity Relationship (SAR): Rational drug design involves modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies would focus on substitutions at both the pyridine and piperidine (B6355638) rings.
Fluorine Atom: The position of the fluorine atom is critical. Its presence is known to reduce the electron cloud density of the pyridine ring, which can enhance binding to biological targets or improve cell membrane permeability. ahajournals.org
Piperidine Ring Modification: The piperidine moiety offers a key site for modification. For example, in the development of cholesterol 24-hydroxylase (CH24H) inhibitors, introducing substituents on a similar 3-piperidinyl pyridine scaffold was crucial for achieving high potency. nih.gov The piperidine nitrogen can be functionalized to introduce a variety of chemical groups. mit.edu
Pyridine Ring Substitution: Adding other substituents to the pyridine ring can modulate activity. Studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amide (-C=O) can significantly enhance biological effects, such as antiproliferative activity. ox.ac.uk
By synthesizing and evaluating series of derivatives, such as novel oxazolidinones or sulfonamides, researchers can build a comprehensive understanding of the SAR for different biological targets. ahajournals.orgresearchgate.netfrontiersin.org This knowledge allows for the design of next-generation compounds with optimized therapeutic potential.
Exploration of Novel Biological Targets and Therapeutic Indications
The versatility of the pyridine scaffold suggests that this compound derivatives could be developed for a wide range of diseases by targeting various proteins. ox.ac.ukacs.org
Potential Therapeutic Areas and Biological Targets:
Neurological Disorders: Structurally related compounds have shown promise for neurological targets. A close analog, 2-fluoro-3-(2(S)-azetidinylmethoxy)pyridine, has been evaluated as a ligand for neuronal nicotinic acetylcholine (B1216132) receptors, which are implicated in conditions like Alzheimer's disease and depression. youtube.commdpi.com Furthermore, novel 3-piperidinyl pyridine derivatives have been identified as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme linked to neurodegenerative diseases. nih.gov
Oncology: Pyridine derivatives are widely explored as anticancer agents. ox.ac.uk The this compound scaffold could be used to design inhibitors of key cancer-related enzymes. For example, rational design of 4-(2-fluorophenoxy)pyridine derivatives led to potent inhibitors of the FLT3-ITD kinase, a target in acute myeloid leukemia. nih.gov Derivatives of the related 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole have also been evaluated for their anti-cancer activity. researchgate.net
Infectious Diseases: The scaffold is a promising starting point for novel antibacterial agents. In a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom significantly increased antibacterial activity against several Gram-positive bacteria. ahajournals.orgnih.gov Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against drug-sensitive and drug-resistant bacterial strains. frontiersin.org The target of related fluoroquinolone antibiotics is DNA Gyrase, suggesting a potential mechanism to explore. drugtargetreview.com
Integration of Multi-Omics Data with Chemical Biology Approaches
To accelerate drug discovery, modern research integrates large-scale biological data (multi-omics) with chemical biology tools. nih.govthermofisher.com This systems biology approach can provide a comprehensive understanding of a compound's effects, moving beyond a single target to a network-level perspective. mdpi.comnih.gov
Target Identification and Deconvolution: While a compound may be designed for a specific target, it often has off-target effects. Chemical proteomics, a key component of multi-omics, can be used to identify the full spectrum of protein targets for a given derivative. nih.govdrugtargetreview.com An advanced derivative of the this compound scaffold can be modified into a chemical probe. ox.ac.uk This probe can then be used in complex biological samples (e.g., cell lysates) to capture its binding partners, which are subsequently identified using mass spectrometry. nih.govnih.gov This provides an unbiased map of the compound's interactions, helping to explain its efficacy and potential side effects.
Elucidating Mechanism of Action (MoA): Understanding how a compound works requires looking at its downstream effects. By treating cells with a derivative and analyzing the resulting changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can uncover the complete mechanism of action. nih.govyoutube.com This multi-omics data can reveal which biological pathways are perturbed by the compound. mit.edu Machine learning models can be used to integrate these diverse datasets to find common modes of action for different compounds or to predict their effects. ahajournals.orgresearchgate.netyoutube.com
Biomarker Discovery: Multi-omics approaches can identify biomarkers that predict which patients are most likely to respond to a drug. nih.govmit.edu By analyzing the molecular profiles of cells or tissues that are sensitive versus resistant to a compound from this scaffold, researchers can discover genetic or protein signatures associated with its efficacy.
Development of High-Throughput Screening (HTS) Assays for Analog Evaluation
To efficiently evaluate the large number of derivatives generated through rational design, high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. thermofisher.com
Principles of HTS Assay Development: Developing an HTS assay requires a method that is robust, sensitive, and amenable to automation. The assay must be tailored to the specific biological target being investigated. The process typically involves a tiered approach, starting with a primary screen of a large library at a single concentration to identify initial hits, followed by more detailed concentration-response studies to confirm activity and determine potency (e.g., IC50 values).
Examples of Applicable HTS Assays:
Enzymatic Assays: For kinase targets (e.g., FLT3-ITD), a fluorescence polarization (FP) assay like the Transcreener® ADP² assay could be adapted. nih.gov This assay measures the production of ADP, a common product of kinase reactions. Inhibitors of the kinase would lead to a reduced signal. Similar assays measuring enzyme inhibition have been successfully developed for HTS, such as the Amplex Ultra Red-based assay for thyroid peroxidase.
Cell-Based Phenotypic Assays: For anticancer applications, HTS can be used to screen for compounds that inhibit the proliferation of cancer cell lines. For infectious diseases, assays can measure the inhibition of bacterial growth (e.g., by measuring optical density) in microtiter plates. frontiersin.orgdrugtargetreview.com
Receptor Binding Assays: If the target is a receptor (e.g., a nicotinic acetylcholine receptor), a competitive binding assay can be developed. This involves using a known ligand for the receptor that is labeled (e.g., with a radioactive isotope or a fluorescent tag). Library compounds are then screened for their ability to displace the labeled ligand from the receptor.
By implementing these advanced HTS methodologies, researchers can systematically and efficiently navigate the vast chemical space of this compound derivatives to identify promising lead candidates for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

